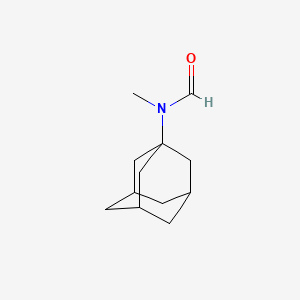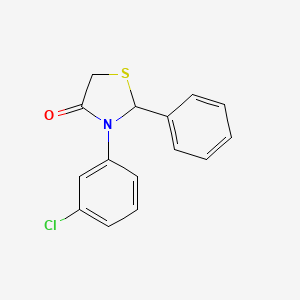
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have promising therapeutic effects against various types of cancers.
Mécanisme D'action
The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDACs, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins, which in turn leads to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to growth arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the regulation of gene expression and the role of HDACs in cancer. However, one limitation of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective against cancer. Another area of interest is the development of combination therapies involving HDAC inhibitors and other anticancer agents, which may enhance the effectiveness of both treatments. Finally, there is a need for further research on the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular signaling pathways.
Méthodes De Synthèse
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N~1~-isobutyl-5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(methylsulfonyl)-5-chloro-2-methoxyaniline. Finally, this compound is reacted with glycine to form the desired product, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as an anticancer agent. It has been shown to have promising effects against various types of cancers, including leukemia, lymphoma, and solid tumors. In addition, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-10(2)8-16-14(18)9-17(22(4,19)20)12-7-11(15)5-6-13(12)21-3/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRHLUSZFFQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)